molecular formula C20H18O4 B1678162 Neobavaisoflavone CAS No. 41060-15-5

Neobavaisoflavone

Cat. No. B1678162
CAS RN: 41060-15-5
M. Wt: 322.4 g/mol
InChI Key: OBGPEBYHGIUFBN-UHFFFAOYSA-N
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Description

Neobavaisoflavone is an important isoflavone component isolated from Psoraleae Fructus . It is used extensively worldwide because of its antibacterial, antioxidant, anti-inflammatory, anticancer, and anti-osteoporotic activities .


Synthesis Analysis

Neobavaisoflavone mainly undergoes glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions in vivo and in vitro . A total of 72 metabolites of neobavaisoflavone were tentatively identified, including 28 in plasma, 43 in urine, 18 in feces, six in the liver, and four in the liver microsome .


Molecular Structure Analysis

Neobavaisoflavone has a molecular formula of C20H18O4 . It was observed to have a stronger binding orientation with the amyloid-beta (Aβ42) fibril structure .


Chemical Reactions Analysis

Neobavaisoflavone mainly underwent glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions in vivo and in vitro .


Physical And Chemical Properties Analysis

Neobavaisoflavone has a molecular weight of 322.35 . It is isolated from seeds of Psoralea corylifolia .

Scientific Research Applications

Isoflavones and Bone Health

Isoflavones, such as genistein and daidzein, have been investigated for their potential benefits in bone health, particularly in the context of osteoporosis prevention and treatment. Research suggests that isoflavones can mimic estrogenic activity, potentially benefiting postmenopausal women by mitigating estrogen deficiency's effects on bones. Clinical and preclinical studies indicate that isoflavones may stimulate osteoblastic differentiation and inhibit osteoclast formation, thereby promoting bone density and health (Migliaccio & Anderson, 2003); (Lambert & Jeppesen, 2018).

Isoflavones in Cancer Prevention and Treatment

Isoflavones have been studied for their anticancer properties, particularly regarding breast, prostate, and endometrial cancers. Their structural similarity to estrogen allows them to interact with estrogen receptors, potentially offering protective effects against hormone-dependent cancers. Preclinical studies support the role of isoflavones in inhibiting tumor growth and inducing apoptosis in cancer cells (Sharifi‐Rad et al., 2021).

Cardiovascular Health

Isoflavones have been associated with various cardiovascular benefits, including the improvement of arterial compliance, reduction of LDL cholesterol, and enhancement of vascular function. Their antioxidant and anti-inflammatory properties may contribute to reducing the risk of cardiovascular diseases (Nestel, 2003); (Siow & Mann, 2010).

Antioxidant and Anti-inflammatory Effects

Isoflavones possess significant antioxidant and anti-inflammatory activities, contributing to their therapeutic potential in various diseases. These properties allow isoflavones to protect against oxidative stress and inflammation, key factors in chronic disease development (Williamson & Manach, 2005).

Safety And Hazards

Neobavaisoflavone is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The results suggested that metabolites expanded the potential effects of neobavaisoflavone . This could provide the scientific basis for the further exploitation and application of neobavaisoflavone .

properties

IUPAC Name

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGPEBYHGIUFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415769
Record name Neobavaisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neobavaisoflavone

CAS RN

41060-15-5
Record name Neobavaisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41060-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neobavaisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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